molecular formula C6H4BrFO3S B6247609 4-bromophenyl sulfurofluoridate CAS No. 133042-63-4

4-bromophenyl sulfurofluoridate

Cat. No.: B6247609
CAS No.: 133042-63-4
M. Wt: 255.06 g/mol
InChI Key: OKPKIYNXQNWDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl sulfurofluoridate is a chemical compound with the molecular formula C6H4BrFO3S and a molecular weight of 255.06 g/mol . It is a member of the sulfurofluoridate family, characterized by the presence of a sulfur-fluorine bond. This compound is primarily used in laboratory settings for various chemical reactions and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromophenyl sulfurofluoridate can be synthesized through a one-pot process involving the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This method typically involves mild reaction conditions and readily available reagents, making it a practical approach for laboratory synthesis. Another method involves the continuous flow synthesis of aryl aldehydes by palladium-catalyzed formylation of phenol-derived aryl fluorosulfonates using syngas .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of sulfonates or sulfonic acids as starting materials. The process may include the use of phase transfer catalysts and other reagents to facilitate the transformation into the desired sulfonyl fluoride compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl sulfurofluoridate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfur-fluorine bond can be targeted for substitution reactions, often involving nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, syngas, and various nucleophiles . Reaction conditions are typically mild, with temperatures and pressures adjusted to optimize the reaction yield.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield various substituted aryl fluorosulfonates, while oxidation reactions could produce sulfonyl fluorides with different functional groups .

Mechanism of Action

The mechanism of action of 4-bromophenyl sulfurofluoridate involves its ability to act as an electrophilic warhead, targeting nucleophilic sites in biological molecules. The sulfur-fluorine bond is particularly reactive, allowing the compound to form covalent bonds with amino acids such as serine and cysteine in proteins . This reactivity makes it a valuable tool in chemical biology and medicinal chemistry for studying enzyme function and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl sulfurofluoridate
  • 4-Iodophenyl sulfurofluoridate
  • 4-Fluorophenyl sulfurofluoridate
  • 4-Nitrophenyl sulfurofluoridate

Uniqueness

4-Bromophenyl sulfurofluoridate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. Compared to its chlorinated, iodinated, and fluorinated counterparts, the bromine atom provides a different electronic environment, potentially leading to distinct reaction pathways and products .

Properties

IUPAC Name

1-bromo-4-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPKIYNXQNWDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.